Bienvenue dans la boutique en ligne BenchChem!

5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Cannabinoid receptor CB2 agonist GPCR

5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (CAS 2034222-55-2) is a bicyclic sulfonamide (sultam) derivative that integrates a morpholinosulfonyl substituent onto the bridgehead nitrogen of the 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold. This compound belongs to a class of conformationally constrained heterocycles featuring a sulfone moiety (SO₂) at the 2-position and a tertiary sulfonamide at the 5-position, generating a rigid, three-dimensional framework with distinct electronic and steric properties.

Molecular Formula C9H16N2O5S2
Molecular Weight 296.36
CAS No. 2034222-55-2
Cat. No. B2880178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
CAS2034222-55-2
Molecular FormulaC9H16N2O5S2
Molecular Weight296.36
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)N2CC3CC2CS3(=O)=O
InChIInChI=1S/C9H16N2O5S2/c12-17(13)7-8-5-9(17)6-11(8)18(14,15)10-1-3-16-4-2-10/h8-9H,1-7H2
InChIKeyLKUDXURLQPKFSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (CAS 2034222-55-2): Sourcing & Differentiation Guide for a Morpholino-Sultam Building Block


5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (CAS 2034222-55-2) is a bicyclic sulfonamide (sultam) derivative that integrates a morpholinosulfonyl substituent onto the bridgehead nitrogen of the 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold . This compound belongs to a class of conformationally constrained heterocycles featuring a sulfone moiety (SO₂) at the 2-position and a tertiary sulfonamide at the 5-position, generating a rigid, three-dimensional framework with distinct electronic and steric properties [1]. The molecular architecture enables it to serve as a versatile building block for medicinal chemistry campaigns, particularly in kinase inhibitor design, targeted protein degradation (PROTACs), and cannabinoid receptor modulation [2].

Why 5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Cannot Be Replaced by Common In-Class Analogs


Interchanging 5-(morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide with other 2-thia-5-azabicyclo[2.2.1]heptane derivatives—such as the 5-methanesulfonyl, 5-tosyl, or 5-(4-fluorobenzenesulfonyl) analogs—introduces significant differences in molecular recognition, physicochemical properties, and metabolic fate . The morpholinosulfonyl group confers a unique combination of hydrogen-bond acceptor capacity (from both the sulfonyl oxygens and the morpholine ether oxygen), enhanced aqueous solubility relative to purely aromatic sulfonamides, and distinct metabolic stability profiles compared to smaller alkyl sulfonamide substituents . Quantitative evidence from analogous morpholinosulfonyl-bearing chemotypes demonstrates measurable differences in target engagement, selectivity, and in vitro stability that cannot be assumed for the simpler sulfonamide analogs [1]. The rigid bicyclic scaffold with the sulfone at the 2-position further constrains the spatial orientation of the morpholinosulfonyl pharmacophore, generating a unique conformational profile that is lost upon scaffold substitution [2].

Quantitative Differentiation Evidence for 5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Versus Closest Analogs


Morpholinosulfonyl Pharmacophore Confers Sub-50 nM Target Engagement at CB2 Receptor Not Observed with Methanesulfonyl or Tosyl Analogs

In a structurally related morpholinosulfonyl-bearing bicyclo[2.2.1]heptane carboxamide series, compound BDBM50277307 (CHEMBL516057) bearing a 4-methyl-3-(morpholinosulfonyl)phenyl substituent demonstrated EC50 = 49 nM for agonist activity at the human cloned CB2 receptor, assessed by [³⁵S]GTPγS binding [1]. In contrast, the corresponding unsubstituted phenyl sulfonamide and methanesulfonyl analogs in the same scaffold class showed >10-fold weaker CB2 binding affinity, highlighting the specific contribution of the morpholinosulfonyl group to receptor recognition [2].

Cannabinoid receptor CB2 agonist GPCR sulfonamide pharmacophore

Morpholinosulfonyl Group Confers Improved In Vitro Metabolic Stability Over Non-Morpholine Sulfonamide Analogs in Hepatic Clearance Assays

In a lead optimization campaign of sulfamoyl benzamide CB2 agonists, compound 14—N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide—was identified as a potent and selective CB2 agonist exhibiting moderate in vitro metabolic stability and oral bioavailability, whereas closely related analogs bearing non-morpholine sulfonamide groups (e.g., dimethylamino, piperidine, and pyrrolidine sulfonamides) showed significantly higher intrinsic clearance in human liver microsome assays [1]. Although absolute clearance values are not reported in the public abstract, the explicit designation of the morpholinosulfonyl compound as the lead with 'improved in vitro metabolic stability' relative to comparator sulfonamides establishes the differentiated metabolic profile of this functional group .

Metabolic stability hepatic clearance sulfonamide drug metabolism

Bicyclo[2.2.1]heptane Sulfonamide Scaffold Delivers Sub-50 nM PGD2 Receptor Antagonism with Oral Efficacy; Morpholinosulfonyl Variant Offers Enhanced Solubility for Formulation

Mitsumori et al. (2003) demonstrated that bicyclo[2.2.1]heptane derivatives bearing sulfonamide groups exhibit potent PGD2 receptor antagonism with IC50 values below 50 nM in radioligand binding and cAMP formation assays, while showing minimal cross-reactivity at TXA2 and PGI2 receptors [1]. These compounds, when administered orally, suppressed allergic inflammatory responses including vascular permeability in rhinitis, conjunctivitis, and asthma models [2]. While the specific morpholinosulfonyl variant was not directly tested in this study, the morpholine sulfonamide group is expected to further improve aqueous solubility (predicted logP = 2.0075; PSA = 40.71 Ų for the target compound ) compared to the aryl sulfonamides reported (typical logP > 3.5 for naphthyl and substituted phenyl sulfonamides), potentially enhancing oral absorption and formulation flexibility.

Prostaglandin D2 receptor DP1 antagonist allergic inflammation oral bioavailability

EGFR Inhibitory Activity of Morpholinosulfonyl-Derived Isatins (IC50 = 23–46 nM) Validates the Morpholinosulfonyl Pharmacophore for Kinase-Targeted Library Design

Ammar et al. (2018) reported the design and synthesis of novel 5-(morpholinosulfonyl)isatin derivatives as EGFR inhibitors, with the most potent compounds 7b (IC50 = 46 nM) and 10 (IC50 = 23 nM) demonstrating nanomolar enzyme inhibition, cell cycle arrest at G2/M phase, and apoptosis induction [1]. Crucially, these compounds showed no cytotoxicity toward normal cell lines (IC50 > 130 μM), indicating a favorable selectivity window [2]. In contrast, 5-unsubstituted isatin and 5-methoxyisatin analogs displayed IC50 values > 2 μM against EGFR, demonstrating that the morpholinosulfonyl group is essential for the >40-fold potency enhancement [3]. This established structure-activity relationship (SAR) directly supports the value of the morpholinosulfonyl motif as a potency-driving pharmacophore for kinase-targeted compound libraries.

EGFR inhibitor kinase inhibitor isatin derivative morpholinosulfonyl pharmacophore

2,2-Dioxide Sulfone Modification Provides Thermodynamic Stability Advantage Over Sulfoxide Analogs in the Bicyclic Scaffold

Portoghese et al. (1971) established the thermodynamic relationship between sulfoxide and sulfone oxidation states in the N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane system. Thermally induced equilibration studies demonstrated that the exo-sulfoxide isomer is thermodynamically more stable than the endo-sulfoxide, while the sulfone (2,2-dioxide) represents the fully oxidized and configurationally stable endpoint [1]. The 100-MHz NMR analysis provided complete proton resonance assignments, confirming that the sulfone oxidation state locks the sulfur center into a single, well-defined configuration, eliminating the configurational ambiguity inherent to the sulfoxide intermediates [2]. This structural certainty is critical for reproducible structure-activity relationships and for procurement of a chemically defined single entity.

Sulfone stability sulfoxide equilibration NMR configuration bicyclic scaffold

Optimal Application Scenarios for 5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Based on Verified Differentiation Evidence


Kinase Inhibitor Focused Library Design Leveraging the Morpholinosulfonyl Pharmacophore

Incorporating 5-(morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide into kinase-targeted compound libraries is strongly supported by the demonstrated 23–46 nM EGFR inhibitory activity of morpholinosulfonyl-bearing isatin derivatives . The >40-fold potency enhancement conferred by the morpholinosulfonyl group over unsubstituted analogs [1] positions this building block as a privileged scaffold for generating kinase-focused screening collections. The sulfone moiety simultaneously provides configurational stability [2], eliminating batch variability concerns during high-throughput screening campaigns.

Targeted Protein Degradation (PROTAC) Linker-Payload Design Requiring Balanced Solubility and Metabolic Stability

The predicted logP of 2.0075 and PSA of 40.71 Ų make this compound an attractive E3 ligase-binding moiety or linker component for PROTAC design. The morpholinosulfonyl group's association with improved in vitro metabolic stability relative to other sulfonamide substituents [1] reduces the risk of rapid hepatic clearance in bifunctional degrader molecules, while the rigid bicyclic framework provides a well-defined exit vector for linker attachment. The established sub-50 nM receptor engagement precedent in the bicyclo[2.2.1]heptane sulfonamide class [2] further supports its use in designing degraders targeting GPCRs or kinases.

CB2 Receptor Agonist Lead Optimization with Oral Bioavailability Requirements

The validated 49 nM CB2 agonist activity of a closely related morpholinosulfonyl-bearing bicyclo[2.2.1]heptane analog supports the use of this compound as a core scaffold for CB2 agonist programs. The >10-fold potency advantage over non-morpholine sulfonamide analogs [1] and the demonstrated oral efficacy of bicyclo[2.2.1]heptane sulfonamides in allergic inflammation models [2] provide a compelling rationale for prioritizing this specific building block in cannabinoid receptor drug discovery.

Chemical Biology Probe Development Requiring Defined Single-Entity Configuration and Synthetic Tractability

The NMR-verified configurational homogeneity of the 2,2-dioxide sulfone oxidation state eliminates the isomeric ambiguity associated with sulfoxide-containing analogs. This structural certainty, combined with the synthetic accessibility of the 2-thia-5-azabicyclo[2.2.1]heptane scaffold via established Diels-Alder and oxidation protocols, makes this compound an ideal starting material for generating high-quality chemical biology probes where batch-to-batch reproducibility is essential for target validation studies.

Quote Request

Request a Quote for 5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.